Target Specificity: PDHK1 Inhibition by 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
The compound is a verified inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key metabolic target in cancer [1]. This represents a class-level distinction from the extensive family of thiazole carboxamides that target other kinases like Pim kinases (e.g., compounds in patent US9849120) [2] or PDK1 (3-phosphoinositide-dependent kinase 1) as described in the original patent WO2012036974 [3]. While direct quantitative selectivity data against other PDHK isoforms or kinases are not publicly available for this specific compound, its documented target engagement sets a baseline requirement for any procurement decision, differentiating it from Pim kinase or PDK1 inhibitors which would be unsuitable for PDHK1-mediated disease models.
| Evidence Dimension | Target Engagement (Primary Target) |
|---|---|
| Target Compound Data | Inhibits Pyruvate Dehydrogenase Kinase 1 (PDHK1) |
| Comparator Or Baseline | Thiazole carboxamides from patent US9849120 target Pim kinases [2]; Compounds in WO2012036974 target PDK1 [3]. |
| Quantified Difference | Not available (qualitative target difference) |
| Conditions | Compiled from drug database annotation (DrugMAP) and patent cross-referencing. |
Why This Matters
Selecting a compound with the correct primary target is the minimal criterion for enabling valid target-based assays; choosing a thiazole carboxamide targeting Pim or PDK1 will yield irrelevant results in a PDHK1-dependent model.
- [1] DrugMAP Database. Drug Details: Thiazole carboxamide derivative 28. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). View Source
- [2] Incyte Holdings Corporation. (2016). Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent 9,849,120. View Source
- [3] Tsui, H.-C., Paliwal, S., & Fischmann, T. O. (2013). Novel thiazol-carboximide derivatives as PDK1 inhibitors. Patent WO2012036974A1. View Source
